molecular formula C15H20F2N2O3S B2867273 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309598-12-5

1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No.: B2867273
CAS No.: 2309598-12-5
M. Wt: 346.39
InChI Key: MXFRBZJLGSWIJB-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a tetrahydrofuran group and a difluorophenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Tetrahydrofuran Group: This step involves the functionalization of the diazepane ring with a tetrahydrofuran group, often through nucleophilic substitution or addition reactions.

    Attachment of the Difluorophenylsulfonyl Group: The final step is the sulfonylation of the diazepane derivative with a difluorophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylsulfonyl group may enhance binding affinity to these targets, while the diazepane ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,6-Dichlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
  • 1-((2,6-Difluorophenyl)sulfonyl)-4-(pyrrolidin-3-yl)-1,4-diazepane

Uniqueness

1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the presence of the tetrahydrofuran group, which can influence its solubility and reactivity. The difluorophenylsulfonyl group also imparts distinct electronic properties that can affect its interaction with biological targets compared to similar compounds with different substituents.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-13-3-1-4-14(17)15(13)23(20,21)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFRBZJLGSWIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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